3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
Description
This compound is a bicyclic pyrrolidine-pyrrolidone derivative featuring a hydroxymethyl group at the 3a position and a tert-butyl ester moiety at the 2-position. Notably, commercial availability of this compound is discontinued, suggesting challenges in synthesis or stability .
Properties
IUPAC Name |
tert-butyl 3a-(hydroxymethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-5-9-4-13-6-12(9,7-14)8-15/h9,13,15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZOYMDQUKYUEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Approach
The synthesis of 3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester typically involves multiple steps, starting from simpler precursors. A common approach involves the formation of the pyrrolopyrrole core followed by the introduction of the hydroxymethyl group and the tert-butyl ester moiety.
Specific Synthesis Steps
Formation of Pyrrolopyrrole Core : This step often involves the condensation of appropriate diamines with dicarbonyl compounds under specific conditions to form the bicyclic structure.
Introduction of Hydroxymethyl Group : This can be achieved through nucleophilic addition reactions or by using formaldehyde in the presence of a base.
Esterification : The tert-butyl ester group is typically introduced by reacting the carboxylic acid precursor with tert-butyl alcohol in the presence of a coupling agent or under acidic conditions.
Research Findings
Research in the field of pyrrolopyrrole derivatives highlights the importance of these compounds in medicinal chemistry. However, specific studies on This compound are limited. General findings suggest that modifications to the pyrrolopyrrole core can significantly affect biological activity, making systematic synthesis and screening crucial for drug discovery.
Data Tables
Given the lack of specific data on This compound , the following table provides a general overview of conditions used in similar syntheses:
Chemical Reactions Analysis
Types of Reactions
3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrrole ring or other functional groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can lead to alcohols or amines .
Scientific Research Applications
3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3a-Hydroxym
Biological Activity
3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H22N2O3
- Molecular Weight : 242.31 g/mol
- CAS Number : 1445950-96-8
- Purity : Typically around 95% to 98% depending on the source .
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Pyrrole derivatives are known for their ability to modulate enzyme activities and influence signaling pathways. Specifically, the presence of the hydroxymethyl group enhances its reactivity and potential interactions with nucleophiles in biological systems.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models, which is crucial for neuroprotective effects .
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer’s .
- Anti-inflammatory Activity : It has been observed to modulate inflammatory responses by reducing levels of pro-inflammatory cytokines like TNF-α in cell cultures treated with amyloid-beta .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Neuroprotection Against Amyloid-Beta Toxicity
A study evaluated the effects of the compound on astrocyte viability in the presence of amyloid-beta (Aβ) peptides. Results indicated that treatment with this compound significantly improved cell viability compared to untreated controls. The compound reduced the cytotoxic effects of Aβ by approximately 20%, suggesting a protective mechanism against Aβ-induced toxicity .
Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that this compound exhibited antioxidant properties by scavenging free radicals and reducing oxidative stress markers in neuronal cell lines. This activity was linked to its ability to enhance cellular defenses against oxidative damage .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for this compound compared to other related compounds:
| Compound Name | Antioxidant Activity | Neuroprotective Effects | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | Moderate | Significant | Moderate |
| Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | High | Moderate | Low |
| Other Pyrrole Derivatives | Variable | Low | Variable |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Structural and Functional Differences
- Stereochemistry : SY124247 (cis configuration) and QN-0180 (trans) highlight how stereochemistry impacts molecular interactions. For example, cis configurations may favor intramolecular hydrogen bonding, affecting conformational stability .
- Functionalization Potential: The hydroxymethyl group allows derivatization (e.g., oxidation to carboxylic acid or esterification), unlike QN-0180 or QE-8774, which lack reactive handles .
Pharmacological and Physicochemical Properties
- Solubility : The hydroxymethyl group likely increases aqueous solubility compared to QN-0180 (logP ~1.5 estimated). However, exact HT-Solubility data are unavailable for the target compound .
- Bioactivity : Analogs like Compound 24 () show potent autotaxin inhibition (IC₅₀ = 12 nM), while the target compound’s hydroxymethyl group may modulate binding affinity through hydrogen bonding or steric effects .
Q & A
Q. What are the common synthetic routes for this compound, and what critical parameters influence yield and purity?
The synthesis typically involves cyclization, alkylation, and esterification steps. A key route starts with substituted pyrroles condensed with alkylating agents, followed by tert-butyl ester protection. Critical parameters include:
- Temperature control (e.g., low temperatures for stereochemical integrity).
- Solvent selection (polar aprotic solvents like DMF for cyclization reactions).
- Catalysts (e.g., palladium in cross-coupling reactions for functionalization; see for analogous Pd-catalyzed amination). Yield optimization often requires iterative purification via column chromatography and recrystallization .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- NMR spectroscopy : H and C NMR confirm stereochemistry and functional groups (e.g., tert-butyl ester at δ ~1.4 ppm for H; bicyclic pyrrolidine signals between δ 2.5–4.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 364.2151 g/mol for the trans-benzyl variant) .
- HPLC : Chiral HPLC resolves enantiomers, critical for assessing stereochemical purity .
Q. What structural features dictate its reactivity in medicinal chemistry applications?
The bicyclic hexahydropyrrolo[3,4-c]pyrrole core provides rigidity, enhancing binding to biological targets. The tert-butyl ester group improves solubility and stability, while the hydroxymethyl moiety (-CHOH) enables derivatization (e.g., oxidation to carboxylic acids or conjugation via esterification) .
Q. How is this compound initially screened for pharmacological activity?
Preliminary assays include:
- In vitro receptor binding studies (e.g., neurotransmitter GPCRs due to structural similarity to pyrrolidine-based ligands).
- Enzyme inhibition assays (e.g., proteases or kinases, leveraging the bicyclic scaffold’s hydrogen-bonding potential). Mechanistic follow-ups often require isotopic labeling or X-ray crystallography .
Advanced Questions
Q. How can discrepancies in enantiomeric excess (ee) between HPLC and NMR data be resolved?
Contradictions may arise from solvent polarity effects on NMR signals or HPLC column chirality mismatches. Solutions include:
- Cross-validation : Use multiple chiral columns (e.g., Chiralpak IA vs. IB) and 2D NOESY NMR to confirm spatial arrangements.
- Derivatization : Convert the compound to a diastereomeric mixture (e.g., via Mosher ester analysis) for unambiguous ee determination .
Q. What strategies optimize the oxidation of the hydroxymethyl group to carboxylic acid without side reactions?
- Oxidant selection : Use Jones reagent (CrO/HSO) for controlled oxidation, avoiding over-oxidation.
- Protection/deprotection : Temporarily protect the pyrrolidine nitrogen with Boc to prevent unwanted ring opening.
- Monitoring : Track reaction progress via TLC or in-situ IR spectroscopy for carbonyl formation (C=O stretch ~1700 cm) .
Q. How can computational methods predict biological interactions of this compound?
- Molecular docking : Use software like AutoDock Vina to model binding to target proteins (e.g., serotonin receptors).
- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., explicit solvent models).
- QSAR : Correlate substituent effects (e.g., tert-butyl vs. benzyl groups) with activity using regression models .
Q. What synthetic challenges arise in scaling up while maintaining stereochemical integrity?
Key issues include:
- Racemization : Minimized by avoiding high temperatures during esterification and using non-polar solvents.
- Byproduct formation : Optimize stoichiometry of alkylating agents and employ flow chemistry for precise control.
- Purification : Replace column chromatography with crystallization (e.g., using hexane/ethyl acetate mixtures) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
